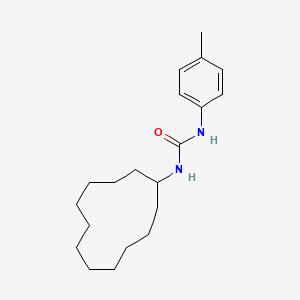
1-Cyclododecyl-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA is a chemical compound with the molecular formula C20H32N2O and a molecular weight of 316.491 g/mol . This compound is part of the urea derivatives family, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of cyclododecylamine with 4-methylphenyl isocyanate in an organic solvent under controlled temperature conditions . This reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods
Industrial production of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA can be achieved through a scalable and environmentally friendly process. A practical method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is not only efficient but also promotes high chemical purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea derivative into its amine counterparts.
Substitution: N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA can participate in substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclododecyl-N’-(4-methylphenyl)urea oxide, while reduction can produce N-cyclododecyl-N’-(4-methylphenyl)amine .
Aplicaciones Científicas De Investigación
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA involves its interaction with molecular targets such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclododecyl-N’-(3-methylphenyl)urea: Similar in structure but with a different position of the methyl group on the phenyl ring.
N-Cyclododecyl-N’-(4-chlorophenyl)urea: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclododecyl group and the 4-methylphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H32N2O |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-cyclododecyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H32N2O/c1-17-13-15-19(16-14-17)22-20(23)21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16,18H,2-12H2,1H3,(H2,21,22,23) |
Clave InChI |
LPOYBNAFZAJWNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NC2CCCCCCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


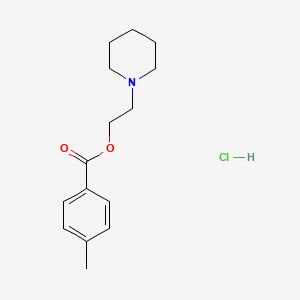
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)
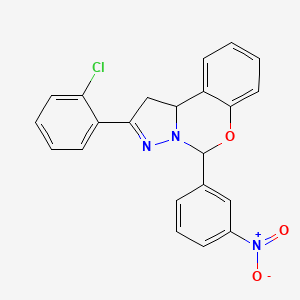
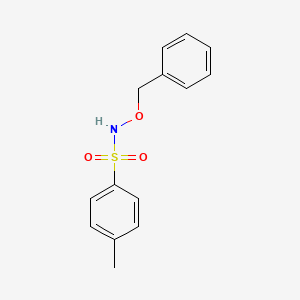
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
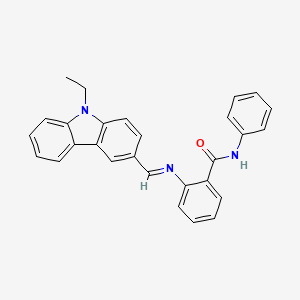
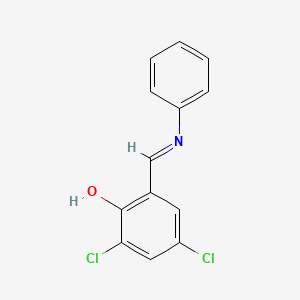
![[1-(4-Ethoxy-3-methoxyphenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B15080658.png)
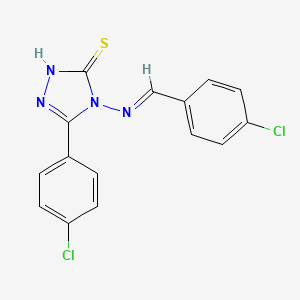
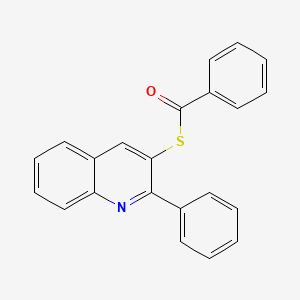
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080687.png)
![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15080702.png)
![ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15080704.png)
